molecular formula C18H22O6S2 B568848 5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate CAS No. 894773-86-5

5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate

Cat. No.: B568848
CAS No.: 894773-86-5
M. Wt: 398.488
InChI Key: PLWNVVFBYMNKJD-UHFFFAOYSA-N
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Description

5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a phenylpropyl group and a methanesulfonate ester.

Properties

CAS No.

894773-86-5

Molecular Formula

C18H22O6S2

Molecular Weight

398.488

IUPAC Name

[3-(5-methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate

InChI

InChI=1S/C18H22O6S2/c1-14-9-10-18(24-26(3,21)22)17(13-14)16(11-12-23-25(2,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3

InChI Key

PLWNVVFBYMNKJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C)C(CCOS(=O)(=O)C)C2=CC=CC=C2

Synonyms

2-[3-(Methanesulfonyloxy)-1-phenylpropyl)-4-methylphenyl Methanesulfonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate typically involves multi-step organic reactions. One common approach is the esterification of 3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ether, and ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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